4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide
CAS No.:
Cat. No.: VC14804955
Molecular Formula: C25H26N4O3
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O3 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(pyridin-3-ylmethyl)butanamide |
| Standard InChI | InChI=1S/C25H26N4O3/c1-32-20-12-10-19(11-13-20)24-28-22-8-3-2-7-21(22)25(31)29(24)15-5-9-23(30)27-17-18-6-4-14-26-16-18/h2-4,6-8,10-14,16,24,28H,5,9,15,17H2,1H3,(H,27,30) |
| Standard InChI Key | BPFGPDDISASNAL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide (CAS 1282133-07-6) integrates a quinazolin-4-one core substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a butanamide side chain terminating in a pyridin-3-ylmethyl moiety . The quinazolinone scaffold is a privileged structure in drug discovery, known for its versatility in interacting with biological targets such as kinases and receptors.
Physicochemical Properties
The compound’s molecular formula is C₂₅H₂₆N₄O₃, with a molecular weight of 430.51 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 2.4137 |
| logD (Distribution coefficient) | 2.4135 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 68.88 Ų |
These properties suggest moderate lipophilicity, balanced by polar interactions facilitated by the pyridine and amide functionalities . The SMILES notation (COc1ccc(cc1)C1Nc2ccccc2C(N1CCCC(NCc1ccccn1)=O)=O) encapsulates the connectivity of substituents, highlighting the methoxyphenyl-quinazolinone linkage and the butanamide-pyridylmethyl side chain .
Synthesis and Reaction Pathways
Analytical Characterization
Post-synthesis, structural validation relies on ¹H/¹³C NMR and HRMS. For instance:
-
¹H NMR (DMSO-d₆): Peaks corresponding to the methoxy group (δ 3.78 ppm), pyridyl protons (δ 8.45–7.30 ppm), and quinazolinone NH (δ 10.2 ppm).
-
HPLC purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Chemical Reactivity and Stability
Functional Group Transformations
The compound’s reactivity is governed by its:
-
Quinazolinone core: Susceptible to nucleophilic attack at the 4-oxo position, enabling derivatization via Grignard reagents or hydrazines.
-
Amide bond: Resistant to hydrolysis under physiological pH but may undergo enzymatic cleavage in vivo.
-
Pyridine ring: Capable of coordinating metal ions or participating in π-π stacking interactions, relevant to its mechanism of action .
Stability Profile
Applications and Future Directions
Therapeutic Development
The compound’s balanced physicochemical profile positions it as a lead candidate for:
-
Kinase inhibitor therapies: Potentially addressing cancers driven by aberrant kinase signaling.
-
Anti-inflammatory agents: Mitigating chronic inflammation in conditions like rheumatoid arthritis.
Research Applications
In chemical biology, this compound could serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume